molecular formula C7H5BrN2 B1321937 3-Bromo-4-methylpicolinonitrile CAS No. 717843-45-3

3-Bromo-4-methylpicolinonitrile

Cat. No.: B1321937
CAS No.: 717843-45-3
M. Wt: 197.03 g/mol
InChI Key: FBVRTASSYFBLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylpicolinonitrile: is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is also known by its IUPAC name, 3-bromo-4-methylpyridine-2-carbonitrile . This compound is a derivative of picolinonitrile, where a bromine atom is substituted at the third position and a methyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpicolinonitrile typically involves the bromination of 4-methylpicolinonitrile. One common method is the reaction of 4-methylpicolinonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 3-alkoxy-4-methylpicolinonitrile.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: 3-bromo-4-methylpicolinamines.

Scientific Research Applications

Chemistry: 3-Bromo-4-methylpicolinonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: It is used in the development of biologically active molecules, including potential drug candidates for various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpicolinonitrile depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 3-Methylpicolinonitrile
  • 4-Bromo-3-methylpicolinonitrile
  • 3-Bromo-6-chloro-5-methylpicolinonitrile

Comparison: 3-Bromo-4-methylpicolinonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it a suitable candidate for Suzuki-Miyaura coupling reactions, whereas other similar compounds might not have the same reactivity .

Properties

IUPAC Name

3-bromo-4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVRTASSYFBLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620664
Record name 3-Bromo-4-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-45-3
Record name 3-Bromo-4-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.